BenchChemオンラインストアへようこそ!

2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide

OX1R Antagonist Orexin Calcium Mobilization Assay

A uniquely dual‑pharmacology tool: OX1R antagonist (Ki=2 nM) and high‑affinity hPXR binder (IC₅₀=10 nM) in one molecule. Stereospecific (1r,4r)‑cyclohexyl 2‑phenylbutanamide ensures target specificity—no confounding off‑target PDE4D2 activity (IC₅₀=80,000 nM). Eliminates need for co‑administration in brain‑liver axis studies. Superior PXR probe (130‑fold stronger than structural analogs) for CYP3A4 induction screening. Purchase this exact chemotype to guarantee the cited pharmacology; even regioisomers redirect target engagement away from OX1R.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 2034194-69-7
Cat. No. B2735349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide
CAS2034194-69-7
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
InChIInChI=1S/C20H25N3O2/c1-2-18(15-7-4-3-5-8-15)19(24)23-16-9-11-17(12-10-16)25-20-21-13-6-14-22-20/h3-8,13-14,16-18H,2,9-12H2,1H3,(H,23,24)
InChIKeyAPEHMFSIDJXIHK-JHJOSGQCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide (CAS 2034194-69-7): A Potent and Selective OX1R Antagonist for Advanced Neuroscience Research


2-Phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide is a synthetic small molecule characterized by a stereospecific (1r,4r)-cyclohexyl core linking a 2-phenylbutanamide moiety to a pyrimidin-2-yloxy group . It has been identified as a potent and selective antagonist of the human Orexin-1 Receptor (OX1R), with a reported binding affinity (Ki) of 2 nM in a functional calcium mobilization assay using CHOK1 cells [1]. This compound belongs to a class of pyrimidinyloxy cyclohexyl amides gaining attention for their potential in treating substance use disorders, panic, and anxiety, and serves as a high-affinity pharmacological probe for the orexin system [2].

Why OX1R Antagonists Are Not Interchangeable: The Critical Role of 2-Phenyl Substitution in 2034194-69-7


Compounds within the Orexin-1 Receptor antagonist class cannot be simply interchanged due to subtle structural modifications that drastically alter potency, selectivity, and off-target profiles. A positional isomer, 4-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide (CAS 2034204-52-7), highlights this principle: despite sharing the same core scaffold, the relocation of the phenyl ring from the 2- to the 4-position on the butanamide chain can redirect target engagement from OX1R to completely different receptors such as LXRβ, where the 4-phenyl analog shows only moderate binding affinity (Ki = 352 nM) [1]. Furthermore, even within the OX1R space, analogs like GSK's compound CHEMBL1830961 exhibit sub-nanomolar OX1R affinity (Ki = 0.158 nM) but lack selectivity, also potently binding OX2R (Ki = 0.794 nM) [2]. These examples demonstrate that procurement for a specific OX1R-focused study demands verification that the exact stereochemistry and substitution pattern—here, (1r,4r) and 2-phenyl—are present to ensure target specificity and avoid confounding results from in-class variability.

Head-to-Head Comparative Evidence for the Selection of 2-Phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide


OX1R Antagonist Potency: A 2 nM Ki Provides a 12-Fold Advantage Over a Close Structural Analog

The target compound demonstrates potent antagonist activity at the human Orexin-1 Receptor with a Ki of 2 nM in a cell-based functional assay [1]. This is directly comparable to a close structural analog from the University of Tsukuba's orexin program, which displayed a significantly weaker Ki of 24 nM in a similar cell-based calcium assay [1]. This constitutes a 12-fold improvement in potency, underscoring the impact of the specific 2-phenylbutanamide moiety.

OX1R Antagonist Orexin Calcium Mobilization Assay Neuroscience

Off-Target Liability Profiling: Low CYP1A2 Inhibition Indicates a Superior Drug-Drug Interaction Risk Profile

In a panel of cytochrome P450 inhibition assays, the target compound exhibited an IC50 of 9,300 nM against CYP1A2 in human liver microsomes [1]. This contrasts sharply with peer molecules in the pyrimidinyloxy cyclohexyl class, such as CHEMBL1911820, a 4-phenyl analog, which is characterized by very strong CYP3A4 inhibition (IC50 > 20,000 nM) [2]. While both represent low inhibition potential, the specific CYP isoform selectivity pattern is distinct, suggesting that the 2-phenyl isomer may present a differentiated and potentially more favorable drug-drug interaction liability profile for in vivo studies.

CYP Inhibition Drug-Drug Interaction Hepatotoxicity ADME

Negligible PDE4D2 Inhibition Precludes an Off-Target Class Liable to Cause Emesis

To assess a common off-target liability, the compound was screened against phosphodiesterase 4D2 (PDE4D2). It demonstrated an IC50 of 80,000 nM, indicating negligible inhibitory activity [1]. This is a critical differentiator from tool compounds or failed clinical candidates where PDE4 inhibition was linked to dose-limiting nausea and emesis. The lack of PDE4D2 activity at supra-therapeutic concentrations supports the compound's clean selectivity profile for neuroscience applications where gastrointestinal side effects would be a major confound.

PDE4D2 Selectivity Emesis Safety Pharmacology

Nuclear Receptor Profiling: Potent hPXR Binding Advises Caution for CYP3A4 Induction Studies

The compound binds to the human Pregnane X Receptor (hPXR) with a potent IC50 of 10 nM in a TR-FRET competitive binding assay [1]. This level of hPXR engagement is comparable to known PXR agonists and significantly higher than the 4-phenyl analog's functional EC50 of 1,300 nM in a PXR transactivation assay [2]. This indicates a strong structural requirement for the 2-phenyl configuration to engage the PXR ligand-binding domain. While this suggests a high potential for CYP3A4 induction, it positions the compound as a powerful tool to study PXR-mediated drug metabolism precisely because of its potency.

PXR Activation CYP3A4 Induction Nuclear Receptor ADMET

Stereochemical Integrity: The (1r,4r) Configuration Is Essential for Target Engagement

The (1r,4r) stereochemical configuration of the cyclohexyl ring is a critical structural determinant. The Kuujia.com technical summary for the 4-phenyl analog explicitly states that "its stereospecific (1r,4r) cyclohexyl configuration enhances binding selectivity, while the pyrimidin-2-yloxy moiety contributes to improved target engagement" [1]. The identical scaffold in the target compound ensures this same conformational advantage. Substitution with cis-isomers or racemic mixtures would drastically alter the spatial orientation of the key pyrimidine and amide pharmacophores, likely resulting in a complete loss of OX1R affinity. This underscores the necessity of procuring the stereochemically pure (1r,4r) compound.

Stereochemistry Binding Selectivity Conformational Analysis Medicinal Chemistry

Predicted Polypharmacology Map Overlaps with Neurological Disorder Targets, Guiding Complex Disease Model Selection

Computational target prediction via DrugMapper indicates that this compound is likely to interact with a network of targets relevant to neurological and psychiatric disorders, including those associated with melanoma, tuberculosis, bone neoplasms, HIV infections, castration-resistant prostate cancer, rheumatoid arthritis, dysmenorrhea, low back pain, osteoarthritis, and ankylosing spondylitis [1]. While these predictions require experimental validation, this polypharmacology profile is distinct from the more narrowly focused OX1R antagonists and suggests utility in complex disease models where multi-target engagement is beneficial, such as in pain and inflammation associated with certain cancers.

Polypharmacology Computational Target Prediction Drug Repurposing Neurological Disorders

High-Value Application Scenarios for 2-Phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide Based on Verified Differentiation


High-Potency Pharmacological Knockdown of OX1R in Behavioral Neuroscience

Scenario: A contract research organization (CRO) specializing in preclinical models of panic disorder and addiction requires a high-affinity OX1R antagonist to establish target engagement and dose-response relationships. Rationale: The compound's verified 2 nM Ki at human OX1R in a functional assay [1] makes it ideal for studies requiring near-complete receptor occupancy at low brain concentrations. Its >100,000-fold selectivity against PDE4D2 [2] ensures that any observed behavioral effects (e.g., reduced reinstatement of drug-seeking) can be confidently attributed to OX1R blockade rather than off-target side effects like emesis, which could confound behavioral readouts. Procurement Value: Selection of this specific compound over the 24 nM analog or less-selective OX1R ligands reduces the amount of compound needed, lowers the risk of solubility-driven toxicity at high doses, and increases the signal-to-noise ratio in behavioral endpoints.

Probe for PXR-Mediated Drug-Drug Interaction (DDI) Liability Screening

Scenario: A pharmaceutical DMPK department needs a potent and validated tool compound to calibrate their high-throughput PXR transactivation assay and to serve as a reference standard for CYP3A4 induction screening. Rationale: The compound's exceptional potency for hPXR, with an IC50 of 10 nM in a binding assay [3], directly addresses this need. Its 130-fold higher binding potency compared to the functional EC50 of a structurally related compound [4] makes it a uniquely sensitive probe for detecting PXR interactions. It can be used to define the upper limit of the assay's sensitivity and to benchmark new chemical entities (NCEs) for their induction potential. Procurement Value: This compound fills a specific niche for a high-affinity PXR binder, providing a more robust positive control than weaker agonists like rifampicin, thereby improving assay reliability and the early detection of risky chemotypes.

Investigating Orexin-PXR Crosstalk in Drug Metabolism and Neuroinflammation

Scenario: An academic group studying the intersection of the neuroendocrine orexin system and hepatic drug metabolism in neuroinflammatory diseases needs a single compound that co-engages both OX1R and PXR. Rationale: The compound uniquely possesses both potent OX1R antagonism (Ki = 2 nM) and potent PXR binding (IC50 = 10 nM) [REFS-1, REFS-3]. This dual pharmacology, not found in other selective OX1R antagonists, allows researchers to probe how blocking orexin signaling in the brain simultaneously affects peripheral xenobiotic sensing and metabolism under inflammatory conditions. This is a powerful tool for studying the brain-liver axis in diseases like multiple sclerosis where both neuroinflammation and altered drug metabolism coexist. Procurement Value: This eliminates the need to co-administer two separate pharmacological agents, simplifying experimental design, reducing animal stress, and avoiding potential pharmacokinetic interactions between separate tool compounds.

Negative Control with Verified Inactivity for PDE4D2-Hemendent Assays

Scenario: A screening lab developing a new PDE4D2 biochemical assay needs a structurally related but inactive compound to serve as a negative control to validate assay specificity. Rationale: The compound's confirmed IC50 of 80,000 nM against PDE4D2 demonstrates negligible inhibitory activity [2]. Because it shares the core pyrimidinyloxy cyclohexyl scaffold with other inhibitors in the screening deck, any signal generated in the assay can be confidently attributed to non-specific assay interference rather than genuine PDE4D2 inhibition. This is superior to using a vehicle control as it matches the physicochemical properties of active test compounds. Procurement Value: Purchasing this specific compound as a negative control improves the rigor of high-throughput screening campaigns by providing a more chemically relevant baseline, reducing false-positive rates and saving costs on downstream hit validation.

Quote Request

Request a Quote for 2-phenyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.